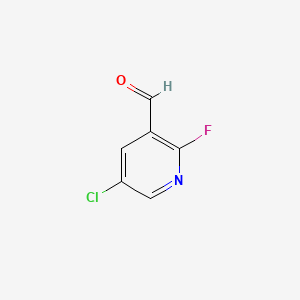

5-Chloro-2-fluoronicotinaldehyde

描述

Structure

2D Structure

属性

IUPAC Name |

5-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGTZGCJLKCEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654216 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-90-5 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Fluoronicotinaldehyde and Its Analogues

Established Synthetic Routes for Halogenated Nicotinaldehydes

Traditional methods for the synthesis of nicotinaldehydes, the parent structure of the target compound, have been adapted for halogenated derivatives. These routes often involve the direct introduction of a formyl group onto a pre-functionalized pyridine (B92270) ring.

Formylation of Halogenated Pyridines

The direct formylation of a halogenated pyridine, such as 2-chloro-5-fluoropyridine, is a primary strategy for synthesizing 5-Chloro-2-fluoronicotinaldehyde. The electron-withdrawing nature of the halogen substituents deactivates the pyridine ring, making electrophilic substitution challenging. However, specific named reactions have proven effective under appropriate conditions. One documented approach for a closely related compound involves the oxidation of a methyl group followed by conversion to the aldehyde. For instance, 2-fluoro-5-methylpyridine (B1304807) can be oxidized using potassium permanganate (B83412) to yield 2-fluoro-5-pyridinecarboxylic acid. This intermediate is then reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form an acyl chloride, which can be subsequently reduced to the desired aldehyde, 2-fluoro-5-formyl chloropyridine google.com.

Vilsmeier-Haack Reaction in Nicotinaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.orgjk-sci.com The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgjk-sci.com This reagent then attacks the aromatic ring.

While the reaction is most efficient with electron-rich substrates, it has been successfully applied to a range of heterocyclic systems. researchgate.net For electron-deficient rings such as halogenated pyridines, the conditions may require higher temperatures to overcome the reduced nucleophilicity of the substrate. jk-sci.com The regioselectivity is governed by the electronic and steric effects of the existing substituents. In the case of a 2,5-dihalopyridine, the formylation is directed to an available carbon position, typically C-3 (the β-position), to yield the corresponding nicotinaldehyde. The synthesis of various multisubstituted chloronicotinaldehydes has been achieved by subjecting enamides to the Vilsmeier reagent, demonstrating the reaction's utility in creating complex pyridine aldehydes. researchgate.net

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Description | Reference |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | wikipedia.orgjk-sci.com |

| Intermediate | Vilsmeier Reagent (chloroiminium salt) | wikipedia.orgjk-sci.com |

| Substrates | Electron-rich aromatic and heteroaromatic compounds | wikipedia.org |

| Conditions | Temperature can range from below 0°C to 80°C depending on substrate reactivity. | jk-sci.com |

Duff Reaction for Aldehyde Introduction

The Duff reaction is another method for the formylation of aromatic compounds, specifically phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent. The reaction proceeds via an electrophilic aromatic substitution, where the active species is an iminium ion derived from HMTA. Formylation typically occurs ortho to the activating hydroxyl or amino group.

However, the Duff reaction is generally inefficient for electron-deficient substrates. The strong electron-withdrawing effects of the chloro and fluoro substituents on the pyridine ring of a potential precursor would likely render it unreactive under standard Duff reaction conditions, making this method less suitable for the synthesis of this compound.

Advanced and Novel Synthetic Approaches Targeting this compound

Modern synthetic chemistry has focused on developing more efficient and selective methods for functionalizing pyridine rings, driven by the need for complex molecules in drug discovery.

Strategies for Regioselective Functionalization of Pyridine Rings

Achieving high regioselectivity in the functionalization of substituted pyridines is a significant synthetic challenge. The inherent electronic properties of the pyridine ring, compounded by the effects of multiple substituents, can lead to mixtures of products. Advanced strategies often employ directing groups or exploit subtle differences in the reactivity of C-H bonds to control the position of incoming functional groups.

A one-pot, multistep strategy has been developed for the meta-selective C-H formylation of pyridines that proceeds through streptocyanine intermediates. nih.gov This method involves a sequence of aromatic nucleophilic addition, ring-opening, formylation, and ring-closing to efficiently synthesize nicotinaldehyde derivatives. nih.gov Such innovative approaches that temporarily alter the aromatic system can provide access to isomers that are difficult to obtain through classical electrophilic substitution.

Metal-Catalyzed Transformations for Pyridine Derivatization

Transition-metal catalysis has revolutionized the functionalization of C-H bonds, offering powerful tools for the derivatization of heterocycles like pyridine. mdpi.com Catalytic systems, often based on palladium, rhodium, or iridium, can activate specific C-H bonds, allowing for the introduction of various functional groups, including the formyl group or its precursors.

These methods can overcome the low reactivity of electron-deficient systems and offer high regioselectivity. dmaiti.com For instance, directed C-H activation, where a functional group on the substrate coordinates to the metal catalyst and directs it to a specific C-H bond, is a powerful strategy. While direct metal-catalyzed C-H formylation is still an evolving field, related transformations like C-H arylation and alkenylation are well-established and demonstrate the potential of this approach. nih.gov The development of a palladium/norbornene (Pd/NBE) cooperative catalysis system, for example, has enabled the distal C-H arylation of alkenes, showcasing how catalytic strategies can be designed to achieve otherwise difficult selective functionalizations. nih.gov Applying these principles to the pyridine core is a promising avenue for the synthesis of complex derivatives like this compound.

Table 2: Comparison of Synthetic Approaches

| Methodology | Key Features | Applicability to this compound |

| Oxidation of Methylpyridine | Multi-step process involving oxidation and subsequent reduction. | Demonstrated for a similar isomer, potentially applicable. google.com |

| Vilsmeier-Haack Reaction | One-pot formylation using DMF/POCl₃. | Feasible, but may require forcing conditions due to the electron-deficient ring. |

| Duff Reaction | Uses HMTA; suitable for electron-rich phenols/anilines. | Unlikely to be effective due to the deactivated pyridine ring. |

| Regioselective Strategies | Multi-step sequences (e.g., via cyanine (B1664457) intermediates) to control product isomerism. | Potentially high, offering access to specific substitution patterns. nih.gov |

| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, high selectivity. | Highly promising but may require development of specific catalytic systems for formylation. |

Superoxide (B77818) Radical Anion Triggered Degenerate Ring Transformation for Nicotinaldehydes

A novel synthetic approach for nicotinaldehydes involves a degenerate ring transformation (DRT) of N-benzylpyridinium salts, initiated by a superoxide radical anion (O₂•⁻) chinesechemsoc.org. This methodology facilitates the reconstruction of the pyridine core, allowing for the selective introduction of an aryl group at the C2 position and a formyl group at the C3 position to yield C2-arylated nicotinaldehydes chinesechemsoc.org.

The transformation leverages the enhanced electrophilicity of the pyridine ring upon N-benzylation, which promotes the initial ring-opening step chinesechemsoc.org. The mechanism proceeds through a sequence of nucleophilic addition of the superoxide radical anion, a 1,5-hydrogen atom transfer (HAT), and peroxide bond fracture to form a 6-azatrienal intermediate chinesechemsoc.org. This intermediate then undergoes a 6π-electrocyclization and subsequent oxidation to afford the final nicotinaldehyde product chinesechemsoc.org.

The efficiency of this transformation is critically dependent on the in-situ generation of superoxide radical anions from atmospheric dioxygen, a process catalyzed by a Cu(I)/4-dimethylaminopyridine (DMAP) system. chinesechemsoc.org Furthermore, the inclusion of an oxygen atom abstraction reagent, such as PhBpin, is crucial for accelerating the DRT process chinesechemsoc.org. Density functional theory (DFT) calculations have been employed to elucidate the vital role of the Cu(I)/DMAP/PhBpin catalytic system in this reaction pathway chinesechemsoc.org.

Applications of N-Heterocyclic Carbene Catalysis in Aldehyde Functionalization

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of aldehyde functionalization reactions. Their utility stems from their ability to induce "umpolung" or polarity reversal of the aldehyde carbonyl carbon. nih.govrsc.org Nucleophilic addition of the NHC to an aldehyde generates a Breslow intermediate, which behaves as an acyl anion equivalent—a potent nucleophile nih.govrsc.org.

This unique reactivity has led to the development of numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Key applications include the benzoin (B196080) reaction and the Stetter reaction, which involves the conjugate addition of acyl anions to acceptors to form 1,4-dicarbonyl compounds nih.govrsc.org. Beyond acyl anion chemistry, NHC catalysis can be applied to generate homoenolate equivalents from α,β-unsaturated aldehydes, extending the nucleophilic character to the β-carbon nih.gov.

Furthermore, NHC catalysis is instrumental in oxidative functionalizations. The Breslow intermediate can be oxidized to form an activated acyl azolium species. This intermediate is a key player in oxidative esterification reactions, where aldehydes are converted to esters in the presence of an alcohol and an oxidant acs.orgmdpi.com. This strategy has been successfully applied in kinetic resolutions and desymmetrization of dialdehydes to produce chiral molecules with high enantioselectivity mdpi.com.

Table 1: Applications of NHC Catalysis in Aldehyde Functionalization

| Application | Key Intermediate | Description |

| Benzoin Reaction | Breslow Intermediate (Acyl Anion) | Dimerization of two aldehydes to form an α-hydroxy ketone. nih.govrsc.org |

| Stetter Reaction | Breslow Intermediate (Acyl Anion) | Conjugate addition of an aldehyde to a Michael acceptor, yielding a 1,4-dicarbonyl compound. nih.govrsc.org |

| Homoenolate Reactions | Vinylogous Breslow Intermediate | Reaction of α,β-unsaturated aldehydes to form a nucleophilic β-carbon for further reactions. nih.gov |

| Oxidative Esterification | Acyl Azolium | Oxidation of the Breslow intermediate allows for the reaction of aldehydes with alcohols to form esters. acs.orgmdpi.com |

| α-Functionalization | Enolate Equivalent | An oxidatively generated NHC-bound ester intermediate is deprotonated to form an enolate, which can react with electrophiles. acs.org |

Synthesis of Precursors and Intermediates to this compound

The synthesis of complex molecules like this compound relies on the availability of versatile, functionalized precursors. Substituted pyridines serve as crucial building blocks in pharmaceutical and materials chemistry researchgate.net.

A common and efficient route to 2,5-disubstituted pyridine building blocks starts from 6-chloronicotinic acid researchgate.net. This starting material can be converted into its corresponding acyl chloride and subsequently reduced with sodium borohydride (B1222165) (NaBH₄) to yield 2-chloro-5-(hydroxymethyl)pyridine in high yield researchgate.net. This alcohol is a pivotal intermediate that can be further functionalized. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxymethyl group into chloromethyl and bromomethyl groups, respectively researchgate.net. These halogenated derivatives can undergo further substitution, such as in the Finkelstein reaction, where treatment with sodium iodide (NaI) produces the iodomethyl analogue researchgate.net.

More contemporary methods for generating pyridine building blocks include sequences like diboration-electrocyclization, which provides access to a variety of pyridine-fused boronic ester building blocks suitable for high-throughput synthesis nih.gov.

Table 2: Synthesis of 2,5-Disubstituted Pyridine Intermediates

| Starting Material | Reagents | Product |

| 6-Chloronicotinic acid | 1. POCl₃/PCl₅ 2. NaBH₄ | 2-chloro-5-(hydroxymethyl)pyridine researchgate.net |

| 2-chloro-5-(hydroxymethyl)pyridine | SOCl₂ | 2-chloro-5-chloromethyl pyridine researchgate.net |

| 2-chloro-5-(hydroxymethyl)pyridine | PBr₃ | 2-bromo-5-bromomethyl pyridine researchgate.net |

| 2-chloro-5-chloromethyl pyridine | NaI, acetone | 2-chloro-5-iodomethyl pyridine researchgate.net |

Synthesis of Related Chloro- and Fluoro-Nicotinaldehyde Isomers

The synthesis of specific isomers of halogenated nicotinaldehydes is often embedded within larger synthetic schemes for creating complex heterocyclic systems. For instance, various 1,4-dihydropyridinecarboxylates are prepared via the reaction of substituted nicotinaldehydes with aminocrotonates researchgate.net.

One such example involves the synthesis of diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate researchgate.net. The name of this final product indicates that a nicotinaldehyde derivative bearing both chloro and fluoro substituents, specifically a 2-chloro-5-aryl-nicotinaldehyde, serves as a key precursor in its synthesis. While the direct synthesis of this specific aldehyde isomer is not detailed, its use in a multicomponent reaction highlights a common pathway where such functionalized building blocks are employed to construct more elaborate molecular scaffolds researchgate.net.

Purification and Characterization Techniques in the Synthesis of this compound

The successful synthesis of this compound and its precursors requires robust methods for purification and unambiguous structural characterization.

Purification: Standard laboratory techniques are frequently employed. Crystallization is a common method for purifying solid intermediates and final products, as demonstrated in the preparation of 2-chloro-5-(hydroxymethyl)pyridine, which can be crystallized from heptane (B126788) researchgate.net. For more complex reaction mixtures or to avoid traditional work-ups, modern techniques such as flow chemistry are utilized. Flow microreactors can incorporate immobilized reagents and scavengers, which bind by-products and excess reagents, leading to enhanced product purity directly from the reaction stream durham.ac.uk.

Characterization: A combination of spectroscopic and analytical methods is essential to confirm the identity and purity of synthesized compounds. These techniques are routinely applied to characterize halogenated pyridine intermediates and are equally applicable to the final product researchgate.net.

Table 3: Common Characterization Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Provides detailed information about the molecular structure, including the chemical environment and connectivity of hydrogen and carbon atoms. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net |

| Infrared Spectroscopy (IR) | Identifies the presence of specific functional groups (e.g., C=O for the aldehyde, C-Cl, C-F) based on their characteristic vibrational frequencies. researchgate.net |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the compound, providing a measure of its purity. researchgate.net |

Chemical Reactivity and Transformation of 5 Chloro 2 Fluoronicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 5-chloro-2-fluoronicotinaldehyde is a key site for various chemical transformations. cymitquimica.comrsc.org Its reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine (B92270) ring, which enhances the electrophilicity of the aldehyde carbon.

The aldehyde functional group readily undergoes nucleophilic addition reactions. cymitquimica.com For instance, it can react with organometallic reagents like Grignard reagents. In one study, the treatment of 5-bromo-2-fluoronicotinaldehyde with methylmagnesium bromide resulted in the formation of the corresponding secondary alcohol. google.com This highlights the susceptibility of the aldehyde to attack by nucleophiles, leading to the formation of a new carbon-carbon bond.

The aldehyde group can be oxidized to a carboxylic acid. This transformation is a common reaction in organic chemistry. The resulting product, 5-chloro-2-fluoronicotinic acid, is a valuable intermediate in the synthesis of more complex molecules. accelachem.combldpharm.com

The aldehyde group can be reduced to a primary alcohol, (5-chloro-2-fluoropyridin-3-yl)methanol. cookechem.com This reduction can be achieved using various reducing agents. This transformation is crucial for introducing a hydroxymethyl group onto the pyridine ring, which can then be used in further synthetic manipulations.

This compound can participate in condensation reactions with amines to form imines. nih.gov For example, it has been shown to react with various amines to generate intermediate imines, which are then used in subsequent cyclization reactions. nih.gov Additionally, condensation with trifluoromethylhydrazine has been attempted, leading to the formation of aldehyde condensation intermediates. acs.org The aldehyde can also undergo Knoevenagel condensation with active methylene (B1212753) compounds. thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgscience.govucl.ac.uk The presence of the electron-withdrawing aldehyde group and the halogen substituents activates the ring towards attack by nucleophiles.

The differential reactivity of the chlorine and fluorine atoms allows for selective substitution. nih.gov The fluorine atom, being at the 2-position, is generally more susceptible to nucleophilic attack than the chlorine atom at the 5-position. This is due to the greater ability of the fluorine to stabilize the negative charge in the Meisenheimer intermediate through the inductive effect.

Research has shown that nucleophiles such as amines can selectively displace the chlorine atom. nih.gov In some cases, the reaction can be catalyzed by additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the substitution of chloro leaving groups. nih.gov The selective substitution of either the chlorine or fluorine atom provides a powerful tool for the synthesis of a wide range of substituted pyridine derivatives. nih.govnih.gov

Influence of Halogen Position on Regioselectivity and Reaction Rates

The positions of the halogen substituents on the pyridine ring of nicotinaldehyde derivatives significantly dictate the molecule's reactivity, influencing both the speed and the regiochemical outcome of reactions. In this compound, the asymmetrical placement of a fluorine atom at the C2 position and a chlorine atom at the C5 position creates a unique electronic and steric environment.

The fluorine at the C2 position, being highly electronegative, strongly activates this position for nucleophilic aromatic substitution (SNAr). This is a well-established principle in the chemistry of halopyridines, where the reactivity order for nucleophilic displacement is generally F > Cl > Br > I. Conversely, the C-F bond is the strongest carbon-halogen bond, which can make cleavage under other conditions (like certain cross-coupling reactions) more difficult compared to C-Cl or C-Br bonds. science.gov

The steric hindrance around the C2 position is relatively low, further favoring nucleophilic attack at this site. In contrast, a compound like 3,5-dichloro-2,6-difluoroisonicotinaldehyde (B101114) presents a more symmetrical but sterically hindered environment, leading to different reaction profiles. The influence of the halogen's position is also evident when comparing with isomers like 2-chloro-5-fluoronicotinaldehyde, where the reversed halogen positions would alter the primary site of nucleophilic attack and the electronic influence on the aldehyde group.

| Compound | Halogen Positions | Key Reactivity Features | Reference |

|---|---|---|---|

| This compound | F at C2, Cl at C5 | Asymmetrical substitution; C2 is highly activated for SNAr; low steric hindrance at C2. | |

| 2-Chloro-5-fluoronicotinaldehyde | Cl at C2, F at C5 | C2 is activated for SNAr by chlorine, but less so than by fluorine. The fluorine at C5 has a weaker activating effect on the C2 and C6 positions. | |

| 3,5-Dichloro-2,6-difluoroisonicotinaldehyde | F at C2/C6, Cl at C3/C5 | Symmetrical, electron-withdrawing environment; increased steric hindrance around the reactive sites. | |

| 2-Fluoronicotinaldehyde | F at C2 | The C2 position is highly susceptible to nucleophilic attack. | ucl.ac.uk |

Cross-Coupling Reactions and Further Functionalization

The halogen atoms on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Palladium catalysts are extensively used to functionalize halopyridines. For this compound, both the C-Cl and C-F bonds are potential sites for cross-coupling, but the greater reactivity of the C-Cl bond in oxidative addition to Palladium(0) complexes typically allows for selective functionalization at the C5 position.

Suzuki-Miyaura coupling is a prominent example. This reaction would involve reacting this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This selectively forms a new carbon-carbon bond at the C5 position, replacing the chlorine atom while leaving the C2-fluorine and C3-aldehyde intact. Such strategies have been successfully applied to similar 2-halo-5-aryl-pyridines. nih.gov For instance, the coupling of a 6-chloro-3-pyridylboronic acid with an aryl iodide demonstrates the utility of Pd-catalysis in creating C-C bonds on the pyridine ring. nih.gov Similarly, a patent describes the Pd-catalyzed coupling between 2-amino-5-fluoronicotinaldehyde and 1-bromo-4-chloro-5-fluoro-2-nitrobenzene, highlighting the versatility of palladium catalysts like Pd2(dba)3 with suitable phosphine (B1218219) ligands for complex couplings. google.com

| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 3-Bromopyridine oxide | Boronic ester | Pd(PPh3)4 | Dioxane, KOAc, 98 °C | Aryl-substituted pyridine | nih.gov |

| Buchwald-Hartwig Amination | 2-Amino-5-fluoronicotinaldehyde | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | Pd2(dba)3, Xantphos | Dioxane, Cs2CO3, reflux | Diaryl amine | google.com |

| Negishi Coupling | Substituted Pyridines | Aryl Iodides | Pd(dba)2, P(2-furyl)3 | THF, 60 °C | Biaryl compounds | uni-muenchen.de |

Beyond palladium, other transition metals like copper and iron can mediate important transformations of halogenated pyridines. Copper-mediated reactions are particularly relevant for fluorination and for coupling with a range of nucleophiles. iaea.org While this compound already possesses a fluorine atom, copper catalysis could be employed for other transformations, such as Ullmann-type couplings to form C-O or C-N bonds at the C5 position.

Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium. Shi et al. reported that iron(III) chloride (FeCl3) can efficiently catalyze alcohol-alkene cross-coupling reactions without the need for additional promoters that are often required for palladium and rhodium catalysts. ucl.ac.uk This suggests the potential for developing iron-catalyzed methods for the functionalization of this compound, potentially offering different reactivity patterns and selectivities compared to palladium.

Investigating Novel Reaction Pathways and Mechanisms for this compound

The rich functionality of this compound makes it an attractive substrate for the exploration of novel reaction pathways and mechanisms. Research into C-H activation, for example, represents a frontier in organic synthesis. ucl.ac.uk While challenging on such an electron-poor ring, regioselective C-H functionalization, perhaps directed by the aldehyde group, could provide new, efficient routes to complex pyridine derivatives.

The combination of the aldehyde and the halogenated pyridine core allows for the design of tandem or cascade reactions. For instance, an initial nucleophilic addition to the aldehyde could be followed by an intramolecular cyclization via nucleophilic substitution of the C2-fluorine. A patent details a multi-step pathway where 2-((4-chloro-5-fluoro-2-nitrophenyl)amino)-5-fluoronicotinaldehyde undergoes several transformations, including reduction of a nitro group and subsequent cyclization, to form complex tricyclic benzodiazepine (B76468) derivatives. google.com This demonstrates how the aldehyde group can be a key player in constructing elaborate molecular scaffolds.

Further mechanistic studies could investigate the competitive reactivity of the C-Cl versus the C-F bond under various catalytic conditions. Understanding the factors that govern this selectivity is crucial for designing controlled, stepwise functionalization strategies for this versatile building block.

Applications in Medicinal Chemistry

5-Chloro-2-fluoronicotinaldehyde as a Scaffold for Drug Development

This compound serves as a foundational structure in the creation of new drugs, allowing chemists to build upon its core to develop novel treatments.

Pyridine (B92270) and its derivatives are fundamental components in many pharmaceuticals. researchgate.net The use of this compound allows for the creation of new pyridine-based compounds with a wide array of biological activities. For instance, it has been used in the synthesis of inhibitors for the non-receptor tyrosine-protein kinase 2 (TYK2), which is involved in cytokine signaling related to diseases like IL-12, IL-23, and IFNα signaling. google.com The aldehyde group on the molecule is particularly useful for reactions like Schiff base formation, which allows for the linking of other chemical fragments to create new pharmacophores.

Derivatives of this compound have shown promise as inhibitors of various enzymes and modulators of cellular receptors. The presence of both chlorine and fluorine can enhance the binding of these molecules to their biological targets. science.gov Research has explored its use in creating inhibitors for enzymes like fibroblast growth factor receptor (FGFR) and diacylglycerol O-acyltransferase 1 (DGAT1), which are implicated in cancer and metabolic disorders, respectively. google.comnih.gov Furthermore, it has been utilized in the synthesis of acetylcholinesterase (AChE) inhibitors, which are relevant for treating neurodegenerative diseases. researchgate.netnih.gov

Table 1: Selected Bioactive Derivatives of this compound and Their Targets

| Derivative Class | Target | Therapeutic Area |

| Pyrimidine Derivatives | TYK2 | Autoimmune Diseases |

| Pyridinyl-based Compounds | FGFR | Cancer |

| Benzimidazole (B57391) Derivatives | DGAT1 | Metabolic Disorders |

| Indenone Derivatives | AChE | Neurodegenerative Diseases |

Radiopharmaceutical Chemistry and PET Tracer Synthesis

The fluorine atom in this compound makes it an ideal candidate for use in positron emission tomography (PET), a powerful medical imaging technique.

The stable fluorine atom on the molecule can be substituted with the radioactive isotope Fluorine-18 ([18F]). This process, known as radiofluorination, allows for the creation of PET tracers. nih.govscience.gov These tracers, once introduced into the body, can be visualized using a PET scanner, providing valuable information about biological processes in real-time. rsc.org For example, [18F] labeled derivatives of this compound have been developed as potential imaging agents for various biological targets. nih.govscience.gov

Several methods have been developed to efficiently incorporate Fluorine-18 into pyridine-based molecules using precursors like this compound. A common strategy involves nucleophilic aromatic substitution, where the stable fluorine is replaced by [18F]fluoride. researchgate.net Another approach utilizes sulfonium (B1226848) salts as leaving groups, which has proven to be an efficient method for the radiofluorination of drug-like molecules. acs.orgnih.govucl.ac.uk These strategies are crucial for the reliable production of PET tracers for both research and clinical applications. iaea.org

Table 2: Radiofluorination Strategies for Pyridine Scaffolds

| Strategy | Precursor Type | Key Features |

| Nucleophilic Aromatic Substitution | Quaternary Ammonium Salt | Direct replacement of a leaving group with [18F]fluoride. |

| Sulfonium Salt Method | Dibenzothiophene Sulfonium Salt | Efficient labeling in a single step with high radiochemical yield. acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule and observing the effect on its potency and selectivity as, for example, an enzyme inhibitor.

In the development of acetylcholinesterase inhibitors, SAR studies revealed that the position of the nitrogen atom in the pyridine ring significantly impacts the inhibitory potency. nih.gov Similarly, for DGAT1 inhibitors, modifications to the benzimidazole ring and the introduction of different substituents were explored to improve selectivity and pharmacokinetic properties. nih.gov These studies guide the design of more effective and specific drug candidates. For instance, the introduction of a trifluoromethyl group, a common strategy in medicinal chemistry, can improve metabolic stability and binding affinity. acs.org

Impact of Halogenation on Biological Activity

The presence and position of halogen atoms on a drug molecule can profoundly influence its physicochemical properties and biological activity. In the case of this compound, the chlorine and fluorine atoms play distinct roles in modulating molecular interactions, metabolic stability, and potency.

The fluorine atom at the 2-position and the chlorine atom at the 5-position significantly affect the electronic properties of the pyridine ring. Fluorine, being highly electronegative, can alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds or ionic interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine is a common strategy in drug design to block metabolic oxidation at that position, potentially increasing the compound's half-life. Studies on related halogenated phenazines have shown that specific halogenation patterns are critical for their antibacterial and biofilm-eradicating profiles. nih.gov

In the development of acetylcholinesterase (AChE) inhibitors based on the donepezil (B133215) scaffold, the position of halogens on the pyridine ring was found to be critical for inhibitory potency. nih.gov While direct data for this compound was not presented, a comparative analysis of related compounds showed that a chloro-group at the 2-position of a 4-pyridyl moiety was better tolerated than at the 3-position, leading to moderate inhibition of AChE. nih.gov Similarly, a 2-fluoro substituent also resulted in a potent AChE inhibitor. nih.govresearchgate.net This suggests that the specific placement of both chloro and fluoro groups in the target compound is a deliberate design feature to optimize interactions within the enzyme's active site.

The table below summarizes the structure-activity relationship (SAR) findings for halogenated donepezil-based analogs, illustrating the impact of halogen type and position on AChE inhibition.

| Analog | Pyridine Substitution | AChE IC₅₀ (nM) |

| 5 | 2-chloro (iso-nicotinaldehyde) | Low micromolar |

| 7 | 2-chloro (4-pyridyl) | 364 |

| 9 | 2-fluoro (nicotinaldehyde) | 51 |

| 11 | 2-bromo (nicotinaldehyde) | Not specified, potent |

| Data sourced from studies on donepezil-based acetylcholinesterase inhibitors. nih.govresearchgate.net |

Modification of the Aldehyde Group for Enhanced Efficacy

The aldehyde functional group in this compound is a key site for chemical modification, acting as a versatile handle to build more complex molecules with enhanced therapeutic properties. Common modifications include condensation reactions and reductive aminations to link the pyridine core to other pharmacologically important moieties.

One prevalent strategy is the condensation of the aldehyde with various amines to form imines, which can then be reduced to secondary amines. This reductive amination process is a cornerstone in drug synthesis. For example, in the creation of novel Sirtuin 6 (Sirt6) activators, a related compound, 2-chloronicotinaldehyde, was reacted with different amines to generate a library of derivatives. nih.gov Similarly, 2-fluoronicotinaldehyde was used to synthesize donepezil-based AChE inhibitors through reductive amination with a piperidine-containing fragment, yielding highly potent compounds. nih.govresearchgate.net

Another key modification involves the use of the aldehyde in multi-component reactions. The Povarov reaction, for instance, can utilize pyridine aldehydes to construct complex quinoline (B57606) skeletons, which are prevalent in many therapeutic agents. rsc.org The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative linkers for further derivatization. In a patent for influenza virus replication inhibitors, this compound was synthesized as a key intermediate, where the aldehyde group is essential for subsequent cyclization reactions to form the final active compound. google.com

Targeted Therapeutic Areas and Mechanisms of Action

The this compound scaffold has been incorporated into molecules designed to target a range of diseases, leveraging its unique properties to interact with specific biological targets.

Research in Cancer and Neurodegenerative Diseases

The 5-chloro-2-fluoropyridine (B74285) motif is a valuable pharmacophore in the development of treatments for cancer and neurodegenerative diseases.

In cancer research, derivatives have been investigated as Sirtuin 6 (Sirt6) activators. nih.gov Sirt6 is an enzyme involved in DNA repair, gene expression, and metabolism, and its activation is considered a promising strategy for treating cancer, inflammation, and aging-related diseases. nih.gov The synthesis of potent Sirt6 activators has been achieved using 2,5-dichloronicotinaldehyde (B63489), a close analog of the title compound, demonstrating the utility of this halogenation pattern in generating therapeutically relevant molecules. nih.gov

In the context of neurodegenerative diseases, this compound is a documented intermediate in the synthesis of inhibitors for Tyrosine-protein kinase 2 (Tyk2). google.com Tyk2 is a member of the Janus kinase (JAK) family, and its inhibition is a therapeutic strategy for treating autoimmune and neurodegenerative conditions like multiple sclerosis. google.com A patent describes the synthesis of deuterated 2-chloro-5-fluoronicotinaldehyde as a key step in producing selective Tyk2 inhibitors. google.com Furthermore, as previously mentioned, related halogenated nicotinaldehydes are precursors to potent acetylcholinesterase (AChE) inhibitors, which are a primary treatment for Alzheimer's disease. nih.govresearchgate.net

The table below lists therapeutic targets and the role of related halogenated pyridine aldehydes in the development of potential treatments.

| Therapeutic Target | Disease Area | Role of Halogenated Pyridine Aldehyde | Reference(s) |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Precursor for donepezil-based inhibitors | nih.govresearchgate.net |

| Tyk2 Kinase | Neurodegenerative Diseases | Intermediate for selective Tyk2 inhibitors | google.com |

| Sirtuin 6 (Sirt6) | Cancer, Neurodegenerative Diseases | Precursor for potent Sirt6 activators | nih.gov |

| DGAT1 | Metabolic Disorders | Building block for inhibitor scaffolds | nih.gov |

Applications in Agrochemicals and Material Science

5-Chloro-2-fluoronicotinaldehyde in Agrochemical Research

Halogenated pyridine (B92270) scaffolds are a cornerstone in the development of modern agrochemicals due to their ability to interact with biological targets and their metabolic stability. The unique combination of a chloro and a fluoro group in this compound could offer advantages in terms of biological activity and selectivity.

Another study focused on 3-(pyridin-2-yl)benzothiazol-2-one derivatives, which were designed as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov One of the most promising compounds from this series, B-04, exhibited excellent pre-emergence herbicidal activity against both broadleaf and grass weeds, with notable safety in crops like soybean, peanut, and cotton. nih.gov The aldehyde functional group of this compound could serve as a key reactive site to synthesize analogous complex heterocyclic systems.

Table 1: Herbicidal Activity of a Pyrido[2,3-d]pyrimidine (B1209978) Derivative

| Compound | Target Weed | Activity Level |

| Pyrido[2,3-d]pyrimidine Derivative | Bentgrass (monocot) | Good |

| Pyrido[2,3-d]pyrimidine Derivative | Lettuce (dicot) | Weak |

Data based on studies of analogous pyridine derivatives.

The pyridine ring is a well-established pharmacophore in insecticide chemistry, most notably in the neonicotinoid class. Research on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety has shown significant insecticidal activity against pests like Mythimna separata and Plutella xylostella. rsc.org Several of these compounds demonstrated 100% insecticidal activity at a concentration of 500 mg L⁻¹. rsc.org

Furthermore, a study on various pyridine derivatives revealed that one compound exhibited insecticidal activity approximately four times greater than the commercial insecticide acetamiprid (B1664982) against the cowpea aphid, Aphis craccivora. sci-hub.box These findings underscore the potential of novel pyridine-based structures in developing new insecticidal agents. The aldehyde group of this compound provides a handle for the synthesis of a wide array of derivatives, such as oximes, hydrazones, and other heterocyclic systems, which are common moieties in insecticidal compounds.

Table 2: Insecticidal Activity of a Trifluoromethyl Pyridine Derivative

| Compound | Pest | LC50 (mg L⁻¹) |

| E18 | Mythimna separata | 38.5 |

| E27 | Mythimna separata | 30.8 |

| Avermectin (Reference) | Mythimna separata | 29.6 |

Data from studies on analogous trifluoromethyl pyridine derivatives.

Nicotinamide (B372718) derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides. acs.org Certain synthesized compounds displayed potent antifungal activity against important plant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org The fungicidal activity of tobacco extracts, which contain nicotine (B1678760) and other pyridine alkaloids, has also been documented against the plant pathogen Valsa mali. nih.gov

The aldehyde functionality of this compound could be readily converted to an amide or other functional groups to explore the synthesis of novel nicotinamide-type fungicides.

Table 3: Antifungal Activity of a Nicotinamide Derivative

| Compound | Fungal Pathogen | IC50 (μM) |

| 3a-17 | Rhizoctonia solani | 15.8 |

| 3a-17 | Sclerotinia sclerotiorum | 20.3 |

| Boscalid (Fungicide) | Rhizoctonia solani | Comparable |

| Carbendazim (Fungicide) | Sclerotinia sclerotiorum | Comparable |

Data from studies on analogous nicotinamide derivatives.

Role in the Synthesis of Advanced Materials

The incorporation of halogenated pyridine units into polymers and other advanced materials can impart desirable properties such as thermal stability, specific electronic characteristics, and modified surface properties.

Pyridine-based polymers are of interest for their potential applications in electronic devices. researchgate.net The synthesis of conjugated polymers containing pyridine rings has been achieved through both chemical and electrochemical methods. researchgate.net The aldehyde group of this compound could be utilized in polymerization reactions, for example, through condensation with suitable co-monomers to form polymers with unique properties. While direct examples of polymers from this compound are not documented, the synthesis of highly functionalized pyridines via multi-component reactions involving aldehydes demonstrates the versatility of the aldehyde group in constructing complex molecular architectures that could be adapted for polymer synthesis.

Computational and Theoretical Studies of 5 Chloro 2 Fluoronicotinaldehyde

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Advanced computational methodologies like Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations have been pivotal in elucidating the behavior of 5-Chloro-2-fluoronicotinaldehyde at a molecular level. These simulations offer a detailed understanding of reaction dynamics and the influence of the surrounding environment.

Investigation of Reaction Pathways and Transition States

QM and MD simulations have been instrumental in mapping the potential energy surfaces for reactions involving halogenated pyridine (B92270) derivatives. For instance, methods like the Artificial Force-Induced Reaction (AFIR) can be employed to systematically explore reaction pathways and identify transition states. This is crucial for understanding the mechanisms of nucleophilic substitution reactions, where the chlorine and fluorine atoms on the pyridine ring can be displaced. science.gov Computational analysis can reveal the energetics of these pathways, helping to predict the most favorable reaction conditions. researchgate.net For example, in similar pyridine systems, computational studies have detailed the step-by-step mechanism of nucleophilic substitution, including the formation of intermediates and the energy barriers associated with each step. rsc.org

Modeling Solvent Effects on Reactivity

The reactivity of this compound is significantly influenced by the solvent in which a reaction is carried out. ias.ac.in Computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can simulate these solvent effects with a high degree of accuracy. These models account for the interactions between the solute molecule and the solvent at a quantum mechanical level, providing insights into how different solvents can alter reaction rates and selectivity. ias.ac.in For example, studies on related pyridine derivatives have shown that polar aprotic solvents can stabilize charged transition states, thereby accelerating nucleophilic substitution reactions. ias.ac.in The choice of solvent can be critical, as demonstrated in the synthesis of related compounds where polar aprotic solvents like DMF or DMSO are often employed. tu-darmstadt.de

Density Functional Theory (DFT) Calculations on Pyridine Derivatives

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic properties of pyridine derivatives. bohrium.comresearchgate.neteurjchem.com DFT calculations provide a cost-effective yet accurate means to study various molecular properties that govern the reactivity and behavior of these compounds. bohrium.comnih.gov

Electron Density Distribution Analysis

DFT calculations allow for a detailed analysis of the electron density distribution within the this compound molecule. bohrium.comresearchgate.net The presence of the electronegative chlorine and fluorine atoms, along with the aldehyde group, creates a distinct electronic landscape. The fluorine atom at the 2-position and the chlorine atom at the 5-position significantly withdraw electron density from the pyridine ring, making the carbon atoms attached to them electrophilic. researchgate.net The aldehyde group further enhances the electrophilicity of the ring. researchgate.net This electron-deficient nature is a key factor in its reactivity towards nucleophiles. researchgate.net

Study of Charge Transfer and Bonding Interactions

Charge decomposition analysis (CDA) derived from DFT calculations can quantify the extent of charge transfer during chemical interactions, such as adsorption on a catalyst surface or during a reaction. bohrium.com These calculations reveal how electrons are redistributed between the interacting fragments, providing a deeper understanding of the bonding interactions. bohrium.com For substituted pyridines, DFT studies have been used to analyze how different substituents modulate the charge density on the pyridyl nitrogen atom, which in turn affects its ability to coordinate with metal ions. researchgate.net

Proton Affinity and Acidity Constant Predictions

DFT calculations can be used to predict the proton affinity and acidity constants (pKa) of molecules. mdpi.com For pyridine derivatives, the basicity of the nitrogen atom is a crucial property. The electron-withdrawing nature of the chloro and fluoro substituents in this compound is expected to decrease the proton affinity of the nitrogen atom, making it a weaker base compared to unsubstituted pyridine. libretexts.org Theoretical calculations can provide quantitative estimates of these values, which are essential for understanding its behavior in acidic or basic media and for designing catalytic processes. mdpi.comacs.org While gas-phase calculations provide intrinsic acidity/basicity, including solvent models allows for the prediction of pKa values in solution, which are more relevant to experimental conditions. libretexts.org

Machine Learning Applications in Reaction Prediction and Optimization for Halogenated Nicotinaldehydes

The application of machine learning (ML) in predicting and optimizing chemical reactions has become an increasingly powerful tool in organic synthesis. For halogenated nicotinaldehydes, a class of compounds that includes this compound, ML models offer the potential to accelerate the discovery of novel reaction pathways and to refine reaction conditions for improved yield and selectivity. These models are typically trained on large datasets of chemical reactions, learning to identify patterns that correlate reactants, reagents, and conditions with specific outcomes.

Machine learning approaches in reaction prediction can be broadly categorized into two main types: forward prediction and retrosynthesis. Forward prediction models aim to determine the product of a given set of reactants and conditions. For halogenated nicotinaldehydes, this could involve predicting the outcome of nucleophilic aromatic substitution, cross-coupling reactions, or reductions of the aldehyde group. By analyzing vast amounts of reaction data, ML algorithms can learn the subtle electronic and steric effects that the chloro and fluoro substituents, as well as the aldehyde group, exert on the reactivity of the pyridine ring. For instance, ML models have been developed to predict reaction yields by integrating various parameters, including those derived from Density Functional Theory (DFT) simulations. researchgate.net

Retrosynthesis models, on the other hand, work backward from a target molecule to identify potential starting materials. For a molecule like this compound, a retrosynthesis model might suggest various disconnection strategies, for example, by identifying suitable precursors for the introduction of the chloro and fluoro groups onto the pyridine scaffold. A significant challenge in this area is the presence of imperfections in reaction databases. To address this, strategies such as data augmentation with chemically plausible negative reaction examples are being developed to improve the accuracy of these predictive models. acs.org

A key aspect of building effective ML models is the representation of molecules and reactions in a machine-readable format. Various molecular descriptors, which encode structural, physicochemical, electronic, or topological features, are used. While quantum chemical descriptors derived from methods like DFT can be highly informative, their computational cost can be a limitation. chemrxiv.org Consequently, there is ongoing research into developing structure-based descriptors that are both efficient to compute and highly predictive.

The development of robust ML models for halogenated nicotinaldehydes is dependent on the availability of high-quality, large-scale reaction datasets. Efforts are underway to curate and even create new debiased datasets to provide a more realistic assessment of model performance and to avoid "Clever Hans" predictions, where a model arrives at the correct answer for the wrong reasons due to dataset bias. cam.ac.uk The table below illustrates a conceptual comparison of different machine learning model approaches for reaction prediction.

| Model Type | Input Features | Predicted Output | Potential Application for Halogenated Nicotinaldehydes |

| Forward Prediction | Reactant structures, Reagent types, Solvent, Temperature | Major product(s), Reaction yield | Predicting the outcome of a novel cross-coupling reaction. |

| Retrosynthesis | Target molecule structure | Potential reactant precursors | Identifying starting materials for the synthesis of a new derivative. |

| Yield Optimization | Reactant/reagent ratios, Catalyst loading, Temperature, Time | Optimal reaction yield | Fine-tuning conditions for the large-scale synthesis of the compound. |

Correlation between Theoretical Predictions and Experimental Observations

The synergy between computational chemistry and experimental work is crucial for a deep understanding of the properties and reactivity of molecules like this compound. Theoretical predictions, primarily from DFT calculations, provide insights into molecular structure, electronic properties, and spectroscopic characteristics, which can then be validated and correlated with experimental data.

For fluorinated pyridines, a class to which this compound belongs, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be compared with experimentally obtained spectra to confirm molecular structures and to understand the electronic effects of the substituents. For example, studies on various fluorinated pyridines have shown that DFT calculations can semiquantitatively reproduce experimental fluorine-fluorine coupling constants (JFF). researchgate.net These studies highlight that for polyfluorinated organic molecules, non-contact terms (spin-dipolar and paramagnetic spin-orbit) can be as significant as the Fermi contact term in determining the coupling constants, a detail that deepens the understanding of spin-spin interactions. researchgate.net

A review of NMR spectral characteristics of fluorinated pyridines indicates that the chemical shift of fluorine is highly dependent on its position relative to the nitrogen atom and other substituents. fluorine1.ru Specifically, fluorine in the α-position (like the 2-fluoro in this compound) is the most deshielded. fluorine1.ru Theoretical calculations can model these effects and help in the assignment of complex NMR spectra. The table below presents a hypothetical correlation between predicted and experimental NMR data for a generic fluorinated pyridine, illustrating the type of data that is compared.

| Nucleus | Theoretical Chemical Shift (ppm) (Predicted) | Experimental Chemical Shift (ppm) (Observed) |

| ¹H | 7.85 | 7.92 |

| ¹³C | 155.2 (C-F), 148.9 (C-Cl), 125.4 (CH) | 154.8, 149.5, 126.1 |

| ¹⁹F | -70.5 | -69.8 |

Furthermore, computational studies can elucidate reaction mechanisms and predict the energetics of different pathways. For instance, in radical fluorinations involving pyridines, electronic structure calculations have provided evidence for the formation of nitrogen-fluorine halogen bonds, which influence the reaction's selectivity. ucmerced.educhemrxiv.org These theoretical findings were consistent with experimental electrochemical analysis and multinuclear correlation NMR data. ucmerced.educhemrxiv.org Similarly, the binding enthalpies of various ligands to metal complexes, which can be relevant for catalytic reactions involving halogenated nicotinaldehydes, have been computed and compared with experimental values, showing reasonable agreement. nih.gov

The correlation between theoretical predictions and experimental observations is a cyclical process. Experimental data is used to benchmark and refine computational methods, while theoretical models provide a framework for interpreting experimental results and for predicting the properties and reactivity of new molecules. This integrated approach is essential for advancing the chemistry of complex molecules like this compound.

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Synthesis of 5-Chloro-2-fluoronicotinaldehyde

The principles of green chemistry are increasingly influencing the development of synthetic routes in the chemical industry, aiming to reduce environmental impact. For a compound like this compound, future research is geared towards developing more sustainable and environmentally friendly synthesis methods.

Current research in the broader field of halogenated pyridine (B92270) synthesis points towards several green strategies that could be adapted for this compound. These include the use of less hazardous reagents and solvents, improved atom economy, and energy-efficient reaction conditions. For instance, methods are being developed for the halogenation of heterocycles using safer halogenating agents like tetra-n-butylammonium halides (TBAX) in greener solvents like ethanol, sometimes assisted by microwave irradiation to reduce reaction times. researchgate.net The use of water as a solvent for the amination of polyhalogenated pyridines is another promising green approach that enhances safety and reduces waste. acs.org

Furthermore, metal-free synthesis protocols are gaining traction. organic-chemistry.orgresearchgate.net These methods avoid the use of potentially toxic and expensive heavy metal catalysts, replacing them with organocatalysts or base-promoted reactions. organic-chemistry.org One-pot, multi-component reactions (MCRs) also represent a green synthetic strategy by combining several steps into a single operation, which simplifies procedures, saves energy, and reduces waste. mdpi.comacs.org The application of these principles to the multi-step synthesis of this compound from simpler precursors is a key area for future investigation.

Table 1: Green Chemistry Principles and Their Potential Application in this compound Synthesis

| Green Chemistry Principle | Potential Application |

|---|---|

| Use of Safer Solvents | Replacing traditional volatile organic compounds with water or bio-based solvents. acs.org |

| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce energy consumption. researchgate.net |

| Catalysis | Developing metal-free catalytic systems or highly efficient, recyclable catalysts. organic-chemistry.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

Flow Chemistry Applications in Nicotinaldehyde Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. For the synthesis of nicotinaldehyde derivatives, including this compound, flow chemistry presents an opportunity for more efficient and safer production.

Halogenation and other functionalization reactions of organic compounds are often highly exothermic and rapid, which can pose safety risks and lead to selectivity issues in batch reactors. organic-chemistry.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. mdpi.com This is particularly relevant for the synthesis of halogenated pyridines, where regioselectivity is crucial.

Research has demonstrated the successful use of flow chemistry for the halogenation of organic compounds and the synthesis of various heterocycles. organic-chemistry.orgmdpi.com These continuous processes can often be performed at higher temperatures and pressures than batch reactions, accelerating reaction rates and improving yields. The application of flow chemistry to the synthesis and subsequent derivatization of this compound could lead to more optimized and scalable manufacturing processes, which is particularly important for its potential use in industrial applications.

Chemo- and Regioselective C-H Functionalization of Halogenated Pyridines

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis that allows for the modification of a molecule's core structure without the need for pre-functionalized starting materials. For halogenated pyridines like this compound, the presence of multiple, distinct C-H bonds presents both a challenge and an opportunity for selective functionalization.

The inherent electronic properties of the pyridine ring typically direct functionalization to the C2 and C4 positions. However, recent advances have focused on achieving regioselective functionalization at the more challenging distal positions (C3 and C5). nih.gov This is often accomplished through the use of transition metal catalysts that can overcome the natural reactivity of the pyridine ring. nih.gov For example, iridium-catalyzed borylation has been shown to be sterically controlled, allowing for selective functionalization at less hindered positions. nih.gov

Future research in this area will likely focus on developing new catalytic systems that can selectively activate and functionalize the specific C-H bonds on the this compound ring. This would enable the introduction of a wide range of functional groups at positions that are not easily accessible through traditional methods, thereby expanding the diversity of derivatives that can be synthesized from this versatile building block. Photochemical methods using organocatalysts are also emerging as a powerful tool for the functionalization of pyridines with distinct positional selectivity. acs.org

Development of Novel Catalytic Systems for Derivatization

The two halogen atoms and the aldehyde group on this compound provide multiple handles for derivatization through various catalytic cross-coupling and condensation reactions. The development of novel and more efficient catalytic systems is a key trend that will expand the synthetic utility of this compound.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of C-C bonds. researchgate.net Research has shown that nickel catalysts can efficiently couple 2-halopyridines with various aryl halides, avoiding the need for pre-formed organometallic reagents. researchgate.net The development of catalysts that can selectively activate either the C-Cl or C-F bond on the pyridine ring would be a significant advancement, allowing for stepwise and controlled derivatization.

Furthermore, organocatalysis offers a metal-free approach to derivatization. acs.org Organocatalyzed reactions, such as formal [3+3] cycloadditions, can be used to construct complex heterocyclic scaffolds from simple starting materials like aldehydes. acs.org The application of such novel catalytic systems to this compound will undoubtedly lead to the discovery of new transformations and the synthesis of novel molecular architectures. The use of organometallic catalysts, such as those based on cobalt, for cyclization reactions also presents a promising avenue for creating complex pyridine-containing structures. acs.org

Expanding the Scope of Biological and Material Science Applications

The derivatives of halogenated pyridines and nicotinaldehydes are known to exhibit a wide range of biological activities and find applications in materials science. numberanalytics.comscbt.comlookchem.com A major future direction for this compound is to explore and expand its use as a key intermediate in the synthesis of novel bioactive compounds and functional materials.

In the pharmaceutical sector, pyridine-containing molecules are present in numerous drugs. numberanalytics.com Derivatives of substituted nicotinaldehydes have been investigated as α-amylase inhibitors and for their antimicrobial properties. bamu.ac.inresearchgate.net More specifically, derivatives of 2,5-dichloronicotinaldehyde (B63489) have been synthesized and identified as potent and selective activators of Sirt6, a protein target for various diseases. nih.gov This suggests that this compound could serve as a valuable starting material for the discovery of new therapeutic agents. Its derivatives are also being explored for applications in Positron Emission Tomography (PET) imaging. iaea.orgucl.ac.uk

In the field of materials science, the incorporation of halogen atoms, particularly fluorine, into organic molecules can impart unique electronic properties. lookchem.com Halogenated pyridines are used in the synthesis of functional materials such as conducting polymers and luminescent materials. numberanalytics.com The specific substitution pattern of this compound makes it an interesting candidate for the development of new materials with tailored properties for applications in electronics and optics. lookchem.com

Table 2: Names of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dichloronicotinaldehyde |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-fluoronicotinaldehyde, and how can purity be optimized?

- Answer : Synthesis typically involves halogenation and formylation of nicotinaldehyde derivatives. For example, fluorination and chlorination steps under controlled conditions (e.g., using POCl₃ for chlorination and KF/18-crown-6 for fluorination) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>97% as reported in supplier data) . Ensure inert atmosphere use to prevent aldehyde oxidation.

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to identify aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic signals .

- Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peak at m/z 159.55 (M) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer :

- Wear PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Work in a fume hood due to potential aldehyde volatility and respiratory irritation .

- Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

- Answer : The aldehyde group and halogen substituents enable Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O at 80°C .

- Ullmann coupling : CuI/1,10-phenanthroline in DMSO at 120°C for C–N bond formation .

Monitor reaction progress via TLC or LC-MS to optimize yields.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Answer : The electron-withdrawing fluorine and chlorine substituents activate the pyridine ring for NAS. The aldehyde group at position 3 directs nucleophiles (e.g., amines, thiols) to positions 4 or 6 via resonance stabilization of intermediates . Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on solvent polarity and nucleophile strength.

Q. How can researchers resolve contradictory data regarding the stability of this compound under acidic vs. basic conditions?

- Answer :

- Acidic conditions : Protonation of the aldehyde group may lead to hydration or polymerization. Stabilize with dilute HCl (<1 M) and low temperatures (0–5°C) .

- Basic conditions : Aldehydes can undergo Cannizzaro disproportionation. Avoid strong bases (e.g., NaOH); use mild bases like NaHCO₃ for pH adjustment .

- Contradictions : Discrepancies in stability reports may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation. Include chelating agents (EDTA) in buffers .

Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs)?

- Answer : Use as a carbonyl component in:

- Biginelli reaction : With urea/thiourea and β-ketoesters under acid catalysis (e.g., HCl/EtOH) to synthesize dihydropyrimidinones .

- Hantzsch dihydropyridine synthesis : React with β-ketoesters and ammonium acetate in ethanol under reflux .

Optimize stoichiometry (1:1:1 ratio) and solvent polarity to favor cyclization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。